molecular formula C16H12N6OS B5871554 N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5871554
M. Wt: 336.4 g/mol
InChI Key: AYQJOSYJFFLTJG-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CTAT, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CTAT has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to modulate the activity of certain neurotransmitters, such as GABA and glutamate, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is that it is relatively easy to synthesize and purify. Additionally, N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a relatively low toxicity profile, which makes it a suitable candidate for further preclinical and clinical development. However, one limitation of N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are a number of future directions for the study of N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in humans. Finally, N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide could be further modified and optimized to improve its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 4-cyanophenyl isothiocyanate with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.

Scientific Research Applications

N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c17-10-12-6-8-13(9-7-12)18-15(23)11-24-16-19-20-21-22(16)14-4-2-1-3-5-14/h1-9H,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQJOSYJFFLTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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